Cas no 2171947-80-9 (2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid)

2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely employed for temporary amine protection due to its stability under basic conditions and selective deprotection under mild conditions. The furan-2-amido and cyclopropylacetic acid moieties further enhance its utility in constructing complex molecular architectures. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its compatibility with standard Fmoc-based protocols ensures efficient coupling and deprotection steps. Its well-defined reactivity and high purity make it a reliable intermediate for advanced synthetic applications.
2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid structure
2171947-80-9 structure
Product Name:2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid
CAS No:2171947-80-9
MF:C26H24N2O6
MW:460.478567123413
CID:6455646
PubChem ID:165560595
Update Time:2025-05-20

2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid
    • 2171947-80-9
    • 2-(1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-amido}cyclopropyl)acetic acid
    • EN300-1522805
    • Inchi: 1S/C26H24N2O6/c29-23(30)13-26(11-12-26)28-24(31)22-10-9-16(34-22)14-27-25(32)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,21H,11-15H2,(H,27,32)(H,28,31)(H,29,30)
    • InChI Key: KXXPNMRLXWWFQP-UHFFFAOYSA-N
    • SMILES: OC(CC1(CC1)NC(C1=CC=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O1)=O)=O

Computed Properties

  • Exact Mass: 460.16343649g/mol
  • Monoisotopic Mass: 460.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 118Ų

2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid Pricemore >>

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2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid Related Literature

Additional information on 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid

Introduction to 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid (CAS No. 2171947-80-9)

2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid, identified by its CAS number 2171947-80-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl ring, a furan moiety, and an amino acid derivative functionality. The presence of a fluoren-9-ylmethoxycarbonyl group further enhances its molecular complexity, making it a promising candidate for further exploration in medicinal chemistry.

The structural design of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid is meticulously crafted to interact with biological targets in a highly specific manner. The cyclopropyl ring, known for its rigid conformation, contributes to the stability and orientation of the molecule, while the furan ring introduces hydrophobic and electronic properties that can modulate binding affinity. The amino acid derivative and the fluoren-9-ylmethoxycarbonyl group provide additional binding pockets and hydrogen bonding opportunities, which are crucial for effective receptor interaction.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage complex molecular architectures to achieve higher efficacy and selectivity. 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid exemplifies this trend, as it incorporates multiple pharmacophoric elements that can be fine-tuned to optimize biological activity. The fluoren-9-ylmethoxycarbonyl moiety, in particular, has been extensively studied for its role in enhancing metabolic stability and improving pharmacokinetic profiles, making it a valuable component in drug design.

One of the most compelling aspects of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid is its potential application in the treatment of various diseases. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression, inflammation, and metabolic disorders. The structural features of the molecule allow it to mimic natural substrates or modulate enzyme activity at the molecular level, thereby disrupting disease pathways.

The synthesis of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the strategic installation of each functional group while maintaining high regioselectivity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been employed to construct the complex framework efficiently. This synthetic approach not only highlights the versatility of modern organic synthesis but also paves the way for the scalable production of similar molecules for drug development purposes.

Recent advancements in computational chemistry have further enhanced our understanding of how 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid interacts with biological targets. Molecular modeling studies have revealed detailed insights into its binding mode within various receptors and enzymes, providing critical information for structure-based drug design. These simulations have helped identify key residues that contribute to binding affinity and have guided modifications to improve potency and selectivity. Such computational approaches are indispensable in modern drug discovery pipelines.

The potential therapeutic applications of 2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-amido}cyclopropyl)acetic acid extend beyond oncology. Emerging research indicates that this compound may also play a role in managing inflammatory diseases by targeting specific inflammatory pathways. The ability to modulate enzyme activity at a molecular level offers a unique advantage over traditional therapeutics, which often suffer from off-target effects and limited efficacy. By designing molecules with precise interactions, researchers aim to develop treatments that are both effective and well-tolerated.

In conclusion, 2-(1-{5-({(9H-fluoren-9-ylmethoxycarbonyl}amino)methylfuran - 2 - amido } cycloprop y l ) acetic aci d (CAS No. 2171947 - 80 - 9) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its intricate design incorporates multiple pharmacophoric elements that can be leveraged to develop novel therapeutic agents. The combination of synthetic expertise, computational modeling, and biological evaluation underscores the importance of this molecule in advancing drug discovery efforts across multiple therapeutic areas.

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